N-benzyl-4-[2-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
Description
Properties
IUPAC Name |
N-benzyl-4-[2-[2-(3-methylbutylamino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-18(2)12-13-25-22(29)17-31-24-26-14-15-28(24)21-10-8-20(9-11-21)23(30)27-16-19-6-4-3-5-7-19/h3-11,14-15,18H,12-13,16-17H2,1-2H3,(H,25,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLQAYUIJUSPCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CSC1=NC=CN1C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[2-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.
Industrial Production Methods
In an industrial setting, the production of benzamides, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[2-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-benzyl-4-[2-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-4-[2-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides
- N-benzyl-4-fluorobenzamide
- N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine
Uniqueness
N-benzyl-4-[2-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide stands out due to its unique structural features, which confer specific chemical and biological properties. Its combination of benzamide and imidazole moieties makes it particularly interesting for medicinal chemistry applications.
Biological Activity
N-benzyl-4-[2-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide structure with a sulfanyl group and an imidazole moiety, which are crucial for its biological activity. The presence of the 3-methylbutyl carbamoyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that imidazole derivatives can inhibit enzymes such as monoamine oxidase (MAO) and cholinesterases (AChE and BChE), which are involved in neurotransmitter metabolism and signaling pathways .
- Anticancer Activity : Some analogues of imidazole compounds have shown promise as farnesyltransferase inhibitors, which are being explored as potential anticancer agents. These compounds can disrupt cellular signaling pathways critical for cancer cell proliferation .
In Vitro Studies
Various in vitro assays have been conducted to evaluate the biological activity of this compound:
Case Studies
- Neurodegenerative Disorders : In a study on the potential of imidazole derivatives as MAO inhibitors, several compounds demonstrated significant inhibitory effects on MAO-A and MAO-B, suggesting therapeutic applications in treating depression and neurodegenerative diseases .
- Cancer Research : Analogues similar to this compound have been tested for their ability to inhibit farnesyltransferase, with some showing effective reduction in cancer cell viability in vitro .
Q & A
Basic: What are the established synthetic routes for N-benzyl-4-[2-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Imidazole Core Formation : Cyclization of thiourea derivatives with α-halo ketones or aldehydes to generate the 1H-imidazole ring.
- Sulfanyl Linker Introduction : Thiol-ene "click" chemistry or nucleophilic substitution to attach the sulfanyl group to the imidazole moiety.
- Benzamide Coupling : Amide bond formation between the imidazole-sulfanyl intermediate and benzylamine derivatives using coupling agents like EDCI/HOBt.
Critical Considerations : - Purity of intermediates (monitored via TLC/HPLC) to avoid side products.
- Use of inert atmospheres (N₂/Ar) for moisture-sensitive steps.
- Example protocols for analogous compounds are detailed in studies on benzimidazole-sulfanyl derivatives .
Basic: How should researchers characterize the structure of this compound?
Methodological Answer:
A multi-technique approach is essential:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm proton environments (e.g., benzyl aromatic protons at δ 7.2–7.6 ppm, imidazole protons at δ 7.8–8.2 ppm).
- IR : Identify key functional groups (e.g., C=O stretch ~1650 cm⁻¹, N-H bend ~3300 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error).
- Elemental Analysis : Match calculated vs. observed C/H/N/S percentages (±0.3% tolerance).
- X-ray Crystallography (if crystalline): Resolve bond lengths/angles for stereochemical confirmation.
Cross-referencing with analogous sulfanyl-imidazole benzamides ensures accuracy .
Advanced: How can Bayesian optimization improve synthesis yields of this compound?
Methodological Answer:
Bayesian optimization addresses the combinatorial complexity of reaction parameters:
- Key Variables : Temperature, solvent polarity, catalyst loading, and reaction time.
- Algorithm Workflow :
- Define parameter space (e.g., 60–120°C, DMF vs. THF).
- Use Gaussian processes to predict optimal conditions from initial small-scale experiments.
- Iteratively refine predictions based on yield feedback.
Case Study : For sulfanyl-linked heterocycles, Bayesian methods increased yields by 20–35% compared to grid searches, reducing trial runs by 50% .
Advanced: How can researchers resolve contradictions in spectral data during structural confirmation?
Methodological Answer:
Contradictions (e.g., unexpected NMR shifts or MS fragments) require:
- Cross-Validation :
- Compare experimental NMR with DFT-calculated chemical shifts (software: Gaussian, ORCA).
- Re-run MS under alternative ionization modes (ESI vs. MALDI).
- Isotopic Labeling : Use deuterated analogs to confirm proton assignments.
- Dynamic NMR : Resolve rotational barriers or tautomerism in imidazole rings (e.g., variable-temperature NMR).
Example: In sulfanyl-benzimidazoles, tautomeric equilibria caused split peaks; low-temperature NMR (−40°C) resolved this .
Advanced: What strategies are used to assess structure-activity relationships (SAR) for this compound’s biological activity?
Methodological Answer:
SAR studies involve:
- Functional Group Variation : Synthesize analogs with modified substituents (e.g., replacing 3-methylbutyl with cycloheptyl ).
- Biological Assays :
- In vitro : Dose-response curves (IC₅₀) in target assays (e.g., kinase inhibition).
- In silico : Molecular docking (AutoDock, Schrödinger) to predict binding affinities.
- Data Correlation : Use multivariate analysis (PCA, PLS) to link structural descriptors (logP, polar surface area) to activity.
For imidazole derivatives, trifluoromethyl groups enhanced metabolic stability in pharmacokinetic studies .
Advanced: How can researchers address inconsistent biological activity across studies?
Methodological Answer:
Inconsistencies may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Compound Stability : Test degradation under assay conditions (HPLC monitoring).
- Cellular Context : Use isogenic cell lines to control for genetic background effects.
Validation Steps : - Reproduce results in ≥3 independent labs.
- Use orthogonal assays (e.g., SPR vs. fluorescence polarization).
For sulfanyl-benzamide derivatives, batch-to-batch purity discrepancies (>95% vs. <90%) explained activity drops .
Basic: What purification techniques are recommended for this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/EtOAc 8:2 → 6:4).
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O for polar intermediates).
- HPLC Prep : Reverse-phase C18 columns for final purity (>98%).
Critical Notes : - Avoid prolonged exposure to light/air due to sulfanyl group oxidation.
- For hygroscopic intermediates, use anhydrous MgSO₄ or molecular sieves during workup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
